4-Methyl-2-oxopiperazine-1-carbonyl chloride
Overview
Description
4-Methyl-2-oxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methylpiperazine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
[ \text{4-Methylpiperazine} + \text{Phosgene} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent the decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and safety, with stringent controls on the handling and disposal of hazardous chemicals. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxopiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 4-methyl-2-oxopiperazine and hydrochloric acid.
Condensation Reactions: It can react with amines to form urea derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products Formed
Urea Derivatives: Formed through condensation reactions with amines
Hydrolysis Products: 4-Methyl-2-oxopiperazine and hydrochloric acid
Scientific Research Applications
4-Methyl-2-oxopiperazine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of drug candidates, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxopiperazine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: A precursor in the synthesis of 4-Methyl-2-oxopiperazine-1-carbonyl chloride.
1-Piperazinecarbonyl Chloride: A similar compound with a different substitution pattern on the piperazine ring.
4-Morpholinecarbonyl Chloride: Another related compound with a morpholine ring instead of a piperazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and reactivity. The presence of the 4-methyl and 2-oxo groups on the piperazine ring imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
4-methyl-2-oxopiperazine-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-8-2-3-9(6(7)11)5(10)4-8/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVWOINCTZFHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664655 | |
Record name | 4-Methyl-2-oxopiperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65464-06-4 | |
Record name | 4-Methyl-2-oxopiperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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